Methyl 2-hydroxy-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is an ester . It is also known by its IUPAC name, methyl 2-hydroxy-4-(trifluoromethyl)benzoate .
Molecular Structure Analysis
The molecular formula of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is C9H7F3O3 . The InChI code is 1S/C9H7F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4,13H,1H3 .Physical And Chemical Properties Analysis
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate has a molecular weight of 220.14 g/mol . It is a colorless to white to yellow solid or semi-solid or liquid . The compound has a topological polar surface area of 46.5 Ų .Scientific Research Applications
Pharmaceutical Applications
“Methyl 2-hydroxy-4-(trifluoromethyl)benzoate” is a compound that contains a trifluoromethyl group . Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders . For example, Travoprost, a PGF2α analogue, is a potent prostaglandin F receptor agonist that was authorized for the treatment of glaucoma in adults .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using compounds like “Methyl 2-hydroxy-4-(trifluoromethyl)benzoate”, are used in the agrochemical industry. The major use of TFMP derivatives is in the protection of crops from pests.
Organic Synthesis
“Methyl 2-hydroxy-4-(trifluoromethyl)benzoate” can be used as a building block in organic synthesis . The trifluoromethyl group in this compound can introduce unique properties to the synthesized molecules .
Research and Development
“Methyl 2-hydroxy-4-(trifluoromethyl)benzoate” is often used in research and development due to its unique chemical properties . It can be used to study the effects of the trifluoromethyl group on various chemical reactions .
Electronics
Organofluorine chemistry, which includes compounds like “Methyl 2-hydroxy-4-(trifluoromethyl)benzoate”, has applications in the electronics industry . Fluorine-containing compounds can exhibit unique behaviors when incorporated into organic molecules, making them useful in electronic devices .
Catalysis
“Methyl 2-hydroxy-4-(trifluoromethyl)benzoate” can also be used in catalysis . The trifluoromethyl group can affect the activity of catalysts, potentially leading to more efficient chemical reactions .
Safety and Hazards
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate is considered hazardous. It has been assigned the GHS07 pictogram. The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group in organic compounds can significantly impact the chemical reactivity and physico-chemical behavior .
Biochemical Pathways
The compound may influence various pathways due to the presence of the trifluoromethyl group .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity, as indicated by Log Po/w values, suggests it may have good bioavailability .
Result of Action
Given the lack of specific information, it is difficult to describe the precise effects of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity . .
properties
IUPAC Name |
methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELIHAAUCMEDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325142 | |
Record name | methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |
CAS RN |
345-28-8 | |
Record name | NSC408853 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-hydroxy-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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